

The Fries Rearrangement: A Comprehensive Technical Guide to the Synthesis of Hydroxybenzophenones

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Hydroxy-5-methylbenzophenone*

Cat. No.: *B072208*

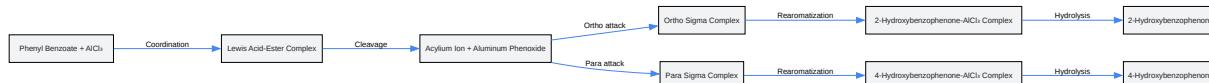
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic transformation that converts a phenolic ester into a hydroxy aryl ketone.^[1] This reaction, catalyzed by Lewis or Brønsted acids, is of significant industrial importance for the synthesis of hydroxyarylketones, which are crucial intermediates in the manufacturing of pharmaceuticals and other fine chemicals.^{[1][2]} The rearrangement typically yields a mixture of ortho and para isomers, and the regioselectivity can be controlled by adjusting reaction conditions such as temperature and solvent.^[1] This technical guide provides an in-depth exploration of the mechanism of the Fries rearrangement for the synthesis of benzophenones, focusing on the Lewis acid-catalyzed, photo-Fries, and anionic Fries rearrangement variants. It includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations of the reaction pathways.

Lewis Acid-Catalyzed Fries Rearrangement


The classical Fries rearrangement is promoted by a Lewis acid, such as aluminum chloride (AlCl_3), which facilitates the migration of the acyl group.^[1] Other Lewis acids like boron trifluoride (BF_3), titanium tetrachloride (TiCl_4), and tin tetrachloride (SnCl_4) can also be employed.^{[3][4]}

Mechanism

The widely accepted mechanism for the Lewis acid-catalyzed Fries rearrangement involves the formation of an acylium ion intermediate.^[1] The key steps are as follows:

- Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester.
- Acylium Ion Formation: This coordination polarizes the ester linkage, leading to the cleavage of the carbon-oxygen bond and the formation of an acylium ion and a Lewis acid-phenoxide complex.
- Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring of the phenoxide at the ortho and para positions.
- Hydrolysis: Subsequent aqueous workup liberates the hydroxybenzophenone products.^[4]

The reaction can proceed through both intramolecular and intermolecular pathways, a hypothesis supported by crossover experiments.^[5]

[Click to download full resolution via product page](#)

Lewis Acid-Catalyzed Fries Rearrangement Mechanism

Factors Influencing Regioselectivity

The ratio of ortho to para isomers is a critical aspect of the Fries rearrangement and is primarily influenced by temperature and solvent polarity.^[2]

- Temperature: Lower reaction temperatures (typically below 60°C) generally favor the formation of the para isomer, which is the kinetic product.^[6] Conversely, higher temperatures (often above 160°C) promote the formation of the thermodynamically more stable ortho

isomer.[\[6\]](#) The increased stability of the ortho isomer is attributed to the formation of a chelate between the Lewis acid catalyst and the proximate hydroxyl and carbonyl groups.[\[6\]](#)

- Solvent Polarity: Non-polar solvents tend to favor the formation of the ortho product. In contrast, polar solvents can solvate the acylium ion, facilitating its diffusion and subsequent attack at the less sterically hindered para position.[\[1\]](#)

Quantitative Data

The following tables summarize the quantitative data for the Fries rearrangement of phenyl benzoate to hydroxybenzophenones under various conditions.

Table 1: Effect of Temperature and Solvent on the Fries Rearrangement of Phenyl Benzoate with AlCl₃

Catalyst	Solvent	Temperature (°C)	Time (h)	Total Yield (%)	ortho/para Ratio	Reference(s)
AlCl ₃	Monochlorobenzene	100	-	-	2.84:1	[7]
AlCl ₃	Monochlorobenzene	170	-	62	1.72:1	[7]
AlCl ₃	Nitrobenzene	25	24	~70	Predominantly para	[2]
AlCl ₃	Nitrobenzene	165	-	-	Predominantly ortho	[2]
AlCl ₃	Nitromethane	-10 to RT	3	92	Regioselective for para	[8]
AlCl ₃	Ionic Liquid	75	48-72	Good	1:3	[9]

Table 2: Effect of Different Lewis Acids on the Fries Rearrangement of Phenyl Benzoate

Lewis Acid	Solvent	Temperature (°C)	Total Yield (%)	ortho/para Ratio	Reference(s)
AlCl ₃	Nitromethane	-10 to RT	92	Regioselective for para	[8]
TiCl ₄	Neat	120	Satisfactory to high	Regioselective for ortho	[10]
BF ₃ ·H ₂ O	-	Mild	High	High selectivity	[11]
BF ₃ etherate	EMIBF ₄ (Ionic Liquid)	85	Small amounts	-	[12]

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxybenzophenone (para-selective)[8]

- Materials: Phenyl benzoate, anhydrous aluminum chloride (AlCl₃), nitromethane, ice, 5M hydrochloric acid, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
- Procedure:
 - Dissolve phenyl benzoate (0.5 g, 2.52 mmol) in nitromethane (8 mL) in a round-bottom flask and cool to -10 °C with stirring.
 - In a separate flask, dissolve anhydrous aluminum chloride (1.68 g, 12.6 mmol) in nitromethane (8 mL).
 - Add the AlCl₃ solution dropwise to the phenyl benzoate solution over 15 minutes, maintaining the temperature at -10 °C.
 - Allow the mixture to warm to room temperature and continue stirring for 3 hours.
 - Quench the reaction by pouring the mixture into ice-cold 5M hydrochloric acid (15 mL).
 - Extract the aqueous layer with diethyl ether (30 mL).

- Wash the organic extract with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine until neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to afford the product.

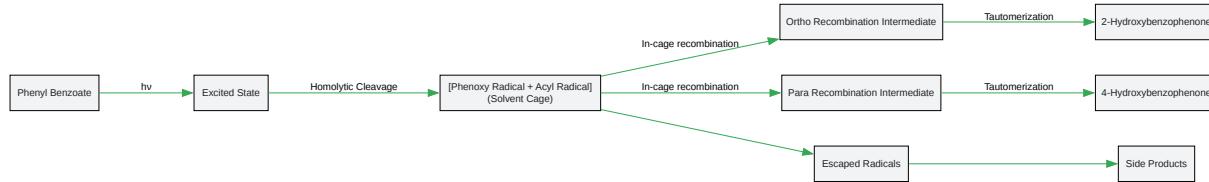

• Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water. Nitromethane is flammable and toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Photo-Fries Rearrangement

The photo-Fries rearrangement is a photochemical variant of the Fries rearrangement that proceeds via a radical mechanism upon exposure to UV light, without the need for a catalyst.^[1] This method can be advantageous for substrates that are sensitive to strong Lewis acids.^[5]

Mechanism

The photo-Fries rearrangement is initiated by the homolytic cleavage of the ester bond upon photoexcitation, generating a phenoxy radical and an acyl radical within a solvent cage.^[13] These radicals can then recombine at the ortho or para positions of the phenoxy radical, followed by tautomerization to yield the hydroxybenzophenone products. Alternatively, the radicals can escape the solvent cage and react with other molecules.^[6]

[Click to download full resolution via product page](#)

Photo-Fries Rearrangement Mechanism

A theoretical model for the photo-Fries rearrangement proposes the involvement of three electronic excited states: a $\pi\pi^*$ state that absorbs the radiation, a pre-dissociative $n\pi^*$ state, and a $\pi\sigma^*$ state along which dissociation occurs.[14]

Quantitative Data

The quantum yield and product distribution of the photo-Fries rearrangement are influenced by the solvent and the presence of micelles.

Table 3: Product Distribution in the Photo-Fries Rearrangement of p-Substituted Phenyl Benzoates[6]

Substrate	Solvent	2-Hydroxybenzo phenone Derivative Yield (%)	Phenol Derivative Yield (%)	Benzoic Acid Yield (%)
p-Methoxyphenyl benzoate	Methanol	45	40	5-15
p-Methoxyphenyl benzoate	SDS (0.10 M)	94	6	-
p-Cyanophenyl benzoate	Cyclohexane	40	48	5-15
p-Cyanophenyl benzoate	SDS (0.10 M)	90	10	-

Experimental Protocol

Protocol 2: Photo-Fries Rearrangement of p-Substituted Aryl Benzoate in Micellar Media[6]

- Materials: p-Substituted aryl benzoate, sodium dodecyl sulfate (SDS), deionized water, organic solvent for extraction.
- Procedure:
 - Prepare a 0.10 M aqueous solution of sodium dodecyl sulfate.
 - Dissolve the p-substituted aryl benzoate in the SDS solution.
 - Irradiate the solution with UV light at $\lambda = 254$ nm under an inert atmosphere (e.g., nitrogen).
 - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC or GC).
 - Upon completion, extract the product from the aqueous solution using an organic solvent.
 - Purify the product by column chromatography or recrystallization.
- Safety Precautions: UV radiation is harmful to the eyes and skin. Appropriate shielding and protective eyewear must be used. Handle organic solvents in a well-ventilated fume hood.

Anionic Fries Rearrangement

The anionic Fries rearrangement involves the ortho-metallation of an aryl ester or carbamate with a strong base, followed by an intramolecular acyl migration to an adjacent carbon atom. [12] This method is particularly useful for achieving high ortho-selectivity.[15]

Mechanism

The reaction is initiated by the deprotonation of the aromatic ring at the position ortho to the ester or carbamate group by a strong base, such as an organolithium reagent. This directed ortho-metallation is followed by an intramolecular nucleophilic attack of the resulting carbanion on the carbonyl carbon of the ester, leading to a 1,3-O \rightarrow C acyl shift.[12] Subsequent workup yields the ortho-hydroxybenzophenone.

[Click to download full resolution via product page](#)

Anionic Fries Rearrangement Mechanism

Quantitative Data

The anionic Fries rearrangement of aryl carbamates to salicylamides is well-documented, with yields often being high. While less common for the direct synthesis of hydroxybenzophenones from phenyl benzoates, the principle remains applicable.

Table 4: Anionic ortho-Fries Rearrangement of Phenol Carbamates[15]

Substrate	Base	Temperature (°C)	Yield (%)
Phenyl N,N-diethylcarbamate	LDA	-78 to RT	High
Sterically hindered phenol carbamates	s-BuLi/TMEDA	-90	High

Experimental Protocol

Protocol 3: Anionic ortho-Fries Rearrangement of a Phenol Carbamate

- Materials: Phenol carbamate, dry ethereal solvent (e.g., THF), strong base (e.g., LDA or s-BuLi/TMEDA), quenching agent (e.g., aqueous solution).
- Procedure:
 - In a flame-dried flask under an inert atmosphere, dissolve the phenol carbamate in a dry ethereal solvent.
 - Cool the solution to a low temperature (e.g., -78 °C or -90 °C).
 - Slowly add a solution of the strong base.
 - Stir the reaction mixture at the low temperature for the specified time to allow the rearrangement to occur.

- Quench the reaction with a suitable electrophile or an aqueous solution.
- Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.
- Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. These reactions must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques. Appropriate personal protective equipment is essential.

Conclusion

The Fries rearrangement offers a versatile platform for the synthesis of hydroxybenzophenones, with the choice of reaction conditions dictating the product distribution. The classical Lewis acid-catalyzed method provides a straightforward route, with temperature and solvent being key parameters for controlling ortho/para selectivity. The photo-Fries rearrangement offers a catalyst-free alternative, particularly for acid-sensitive substrates, while the anionic Fries rearrangement provides a highly regioselective pathway to ortho-hydroxybenzophenones. This guide provides the necessary technical details for researchers, scientists, and drug development professionals to effectively utilize this important named reaction in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ajchem-a.com [ajchem-a.com]
- 2. benchchem.com [benchchem.com]
- 3. Fries Rearrangement [sigmaaldrich.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Photo-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.unipv.it [iris.unipv.it]
- 7. researchgate.net [researchgate.net]
- 8. ajchem-a.com [ajchem-a.com]
- 9. electrochem.org [electrochem.org]
- 10. Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The multiplicity of the photo-Fries rearrangement - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Three-state Model for the Photo-Fries Rearrangement – Light and Molecules [barbatti.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Fries Rearrangement: A Comprehensive Technical Guide to the Synthesis of Hydroxybenzophenones]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072208#mechanism-of-fries-rearrangement-for-benzophenones>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com